molecular formula C14H25N3O2 B2969771 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine CAS No. 2034520-54-0

1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine

Cat. No.: B2969771
CAS No.: 2034520-54-0
M. Wt: 267.373
InChI Key: NJWLDZHFOJFQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine is a sophisticated chemical building block designed for advanced pharmaceutical research and drug discovery applications. This compound integrates two privileged structures in medicinal chemistry: a piperazine ring and a pyrrolidine scaffold. The piperazine moiety is a widely recognized biologically active scaffold, frequently employed in drug design for its favorable physicochemical properties and ability to contribute to molecular interactions with biological targets . The molecule is functionalized with a cyclopropylmethoxy group, a feature known to influence metabolic stability and receptor binding affinity. The carbonyl linker between the pyrrolidine and methylpiperazine rings is a common feature in medicinal chemistry, creating a stable amide bond that can be found in various bioactive molecules and potential therapeutic agents . Similar structural motifs incorporating the 4-methylpiperazine group have demonstrated significant research value across multiple domains, particularly in the development of receptor-targeted compounds and enzyme inhibitors . As a key intermediate, this compound offers researchers a versatile template for synthesizing more complex molecules for structure-activity relationship studies. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications or human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, following standard laboratory safety protocols.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-15-6-8-16(9-7-15)14(18)17-5-4-13(10-17)19-11-12-2-3-12/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWLDZHFOJFQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the pyrrolidine and piperazine rings. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of environmentally benign reagents and solvents would be prioritized to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and piperazine rings contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

The target compound distinguishes itself through the cyclopropylmethoxy-pyrrolidine moiety, which contrasts with substituents in related piperazine derivatives. Below is a comparative table of key structural and physicochemical properties:

Compound Name Molecular Formula Average Mass (Da) Key Substituents Notable Features Reference
Target Compound C₁₅H₂₅N₃O₂* ~291.38 Cyclopropylmethoxy-pyrrolidine, carbonyl Enhanced metabolic stability, selectivity
1-[3-(4-Bromophenoxy)propyl]-4-methylpiperazine C₁₆H₂₃BrN₂O₅ 403.27 4-Bromophenoxypropyl Ethanedioate salt, halogenated aryl
Sch-417690 (CCR5 antagonist) C₂₅H₃₃F₃N₄O₃ 506.55 Methoxymethyl, trifluoromethylphenyl High oral bioavailability, antiviral
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine C₁₉H₂₂ClN₂S 365.91 Chlorobenzyl, methylsulfanylbenzyl Sulfur-containing, lipophilic
1-Methyl-4-piperidin-4-yl-piperazine C₁₀H₂₀N₄ 196.29 Piperidinyl, methyl Bicyclic structure, potential CNS activity

*Exact molecular formula inferred from IUPAC name; mass calculated using isotopic data from similar compounds .

Key Observations:
  • Substituent Impact: The cyclopropylmethoxy group in the target compound likely improves metabolic stability compared to larger halogenated or aryl groups (e.g., 4-bromophenoxy in ), while maintaining moderate lipophilicity.

Biological Activity

The compound 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine is of significant interest in pharmacological research due to its potential biological activities, particularly as a tyrosine kinase inhibitor. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C19H25N2O3
  • Molecular Weight : 325.42 g/mol
  • IUPAC Name : this compound

The compound functions primarily as a tyrosine kinase inhibitor , which is crucial for regulating various cellular processes, including cell proliferation, differentiation, and metabolism. Tyrosine kinases are often implicated in cancer and other diseases, making their inhibition a target for therapeutic interventions.

Inhibition of Phosphodiesterases

Research indicates that compounds similar to This compound may also act as phosphodiesterase (PDE) inhibitors. Specifically, PDE4 inhibitors have shown promise in treating neuropsychological conditions and inflammatory diseases. For instance, PDE4 inhibitors can enhance cAMP signaling, which has implications for mood regulation and inflammation control .

Case Studies and Research Findings

  • Tyrosine Kinase Inhibition :
    • A study demonstrated that compounds with structural similarities to our target compound effectively inhibited Bruton tyrosine kinase (BTK), which is involved in B-cell malignancies . This suggests potential applications in hematological cancers.
  • PDE4 Inhibition :
    • Research on PDE4 inhibitors has shown that they can reduce inflammation and improve neurological function. For example, a novel PDE4 inhibitor exhibited significant effects in reducing airway hyperreactivity in asthmatic models . This highlights the therapeutic potential of similar compounds in respiratory diseases.
  • Neuropharmacological Effects :
    • Selective PDE4 inhibitors have been linked to improved outcomes in behavioral tests associated with depression and anxiety. In particular, the modulation of cAMP pathways plays a critical role in these effects .

Comparative Data Table

Compound NameBiological ActivityTarget EnzymeReference
This compoundTyrosine Kinase InhibitorBTK
PDE-423PDE4 InhibitorPDE4
PiclamilastAntifibroticPDE4

Q & A

Basic Research Questions

Q. What are the optimal coupling reagents and conditions for synthesizing the pyrrolidine-piperazine scaffold in this compound?

  • Methodological Answer : The synthesis of similar piperazine derivatives often employs carbodiimide-based coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups. Dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) are common solvents and bases, respectively, to facilitate amide bond formation between pyrrolidine and piperazine moieties . For sterically hindered intermediates, extended reaction times (12–24 hours) at 0–5°C may improve yields. Post-reaction purification via crystallization (e.g., using diethyl ether) or flash chromatography is recommended .

Q. How should researchers characterize the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylmethoxy group integration at δ 0.5–1.5 ppm for cyclopropane protons).
  • LC-MS : To verify molecular weight ([M+H]+ ion) and purity (>95% by peak area).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, especially if chiral centers are present in the pyrrolidine or piperazine rings .
  • FT-IR : To validate carbonyl stretching frequencies (~1650–1700 cm⁻¹ for the amide bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying the cyclopropylmethoxy substituent?

  • Methodological Answer : Variations in steric bulk or electronic effects of the cyclopropylmethoxy group can impact coupling efficiency. To address this:

  • Design control experiments : Compare yields using alternative alkoxy groups (e.g., methoxy vs. cyclopropylmethoxy) under identical conditions .
  • Monitor reaction progress : Employ in-situ techniques like TLC or HPLC to identify intermediate bottlenecks.
  • Optimize stoichiometry : Increase the molar ratio of EDC/HOAt (1.5–2.0 equiv.) for sterically demanding substrates .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of bulky intermediates .

Q. What strategies improve metabolic stability and bioavailability in preclinical studies?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the piperazine ring to reduce CYP450-mediated oxidation. This is supported by studies on fluorinated benzyl-piperazine derivatives showing enhanced metabolic stability .
  • Prodrug approaches : Mask the cyclopropylmethoxy group as a labile ester to improve membrane permeability .
  • In vitro assays : Assess stability in liver microsomes (human/rodent) and plasma to identify metabolic hotspots. Use LC-MS/MS to quantify degradation products .
  • LogP optimization : Adjust lipophilicity (target LogP 2–3) via substituent tuning to balance solubility and absorption .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s aqueous solubility and its in vivo efficacy?

  • Methodological Answer :

  • Solubility assays : Use standardized protocols (e.g., shake-flask method at pH 7.4) to measure intrinsic solubility. Discrepancies may arise from polymorphic forms—characterize crystallinity via DSC/XRD .
  • In vivo correlation : If solubility is low (<10 µM) but efficacy is high, investigate prodrug activation or nanoparticle formulations. For example, micellar encapsulation (using PEG-PLGA) can enhance bioavailability without structural changes .
  • Permeability studies : Perform Caco-2 assays to determine if solubility limits absorption or if efflux pumps (e.g., P-gp) reduce intracellular concentrations .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s kinase inhibition potential?

  • Methodological Answer :

  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. Prioritize kinases with structural homology to the piperazine-binding domain .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ determination via MTT assays. Include a positive control (e.g., staurosporine) .
  • Binding mode analysis : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (PDB: 4HNF) to predict interactions with the cyclopropylmethoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.